molecular formula C11H13N3S B1270339 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 31405-22-8

5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1270339
CAS RN: 31405-22-8
M. Wt: 219.31 g/mol
InChI Key: GMKFDKUHIRAVBS-UHFFFAOYSA-N
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Description

“5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol” is a chemical compound that belongs to the class of organic compounds known as heterocyclic compounds . It is a mercapto-substituted 1,2,4-triazole .


Synthesis Analysis

The synthesis of 1,2,4-triazoles, including “5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol”, can be achieved through various methods. One such method involves the use of S-methylisothioureas and acyl hydrazides . Another method involves the use of N-Tosylhydrazones as substrates for diversity-oriented synthesis of 1,2,4-triazoles .


Molecular Structure Analysis

The molecular structure of “5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol” can be represented by the SMILES string CCc1nnc(S)[nH]1 . This indicates that the compound has a triazole ring with a thiol group at the 3-position, an ethyl group at the 4-position, and a benzyl group at the 5-position.

Scientific Research Applications

Antibacterial Agents

The 1,2,4-triazole core, which is part of the structure of 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol, has been identified as having significant antibacterial activity . This makes it a potential candidate for the development of new antibacterial drugs, especially in the face of increasing antibiotic resistance. Research suggests that derivatives of 1,2,4-triazole can be harnessed to combat critical-priority bacteria as classified by the WHO.

Antifungal Medications

Similar to its antibacterial applications, the triazole ring is also a key component in several clinically used antifungal agents . The structural similarity of 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol to these compounds suggests it could be used in the synthesis of new antifungal medications, potentially improving treatment options for fungal infections.

Antiviral Therapies

The triazole motif is embedded in medications like ribavirin, which is used to treat a variety of viral diseases . Given the structural importance of the triazole ring in such compounds, 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol could be explored for its potential use in antiviral drug design, especially as the world continues to face viral pandemics.

Antimigraine Treatments

Compounds containing the 1,2,4-triazole ring have been used in the treatment of migraines, such as rizatriptan . The chemical structure of 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol may allow it to be a precursor or an active moiety in the development of new antimigraine medications.

Anxiolytic and Antidepressant Drugs

The versatility of the 1,2,4-triazole ring extends to its use in anxiolytic and antidepressant drugs . Research into 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol could lead to the discovery of novel treatments for anxiety and depression, expanding the therapeutic options available for these conditions.

Antitumoral Agents

Lastly, the triazole core is present in antitumor drugs like letrozole and anastrozole . The structural framework of 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol could be utilized in the synthesis of new antitumoral agents, potentially offering more effective treatments for various cancers.

properties

IUPAC Name

3-benzyl-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-2-14-10(12-13-11(14)15)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKFDKUHIRAVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353069
Record name 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779197
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol

CAS RN

31405-22-8
Record name 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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